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Compound of Interest

Compound Name: 5-Hexynyl diethylborinate

Cat. No.: B15370133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of 5-Hexynyl diethylborinate, a valuable reagent in organic synthesis. The

information is curated for researchers, scientists, and professionals in drug development who

require a detailed understanding of this compound for its potential applications.

Chemical Structure and Identifiers
5-Hexynyl diethylborinate, also known by its IUPAC name diethyl(hex-5-ynoxy)borane, is an

organoboron compound featuring a diethylborinate group esterified with 5-hexyn-1-ol. The

presence of a terminal alkyne and a borinic ester moiety makes it a versatile building block in

various chemical transformations.

Table 1: Chemical Identifiers of 5-Hexynyl Diethylborinate[1]
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Identifier Value

IUPAC Name diethyl(hex-5-ynoxy)borane

CAS Number 62338-11-8

Molecular Formula C₁₀H₁₉BO

Molecular Weight 166.07 g/mol

SMILES String B(CC)(CC)OCCCCC#C

InChI Key TZEMMNLIQYPODC-UHFFFAOYSA-N

Physicochemical Properties (Predicted)
While specific experimental data for the physical properties of 5-Hexynyl diethylborinate is

not readily available in the literature, the following properties can be predicted based on its

chemical structure and comparison with similar compounds.

Table 2: Predicted Physicochemical Properties of 5-Hexynyl Diethylborinate

Property Predicted Value Notes

Appearance Colorless to pale yellow liquid Typical for borinic esters.

Boiling Point Not available
Expected to be distillable

under reduced pressure.

Melting Point Not applicable
Expected to be a liquid at room

temperature.

Solubility

Soluble in common organic

solvents (e.g., THF, diethyl

ether, dichloromethane).

Insoluble in water.

Alkynes are generally nonpolar

and soluble in organic

solvents.[2][3] Borinic esters

are sensitive to hydrolysis.

Spectroscopic Data (Predicted)
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Detailed experimental spectra for 5-Hexynyl diethylborinate are not publicly available.

However, the expected spectroscopic characteristics can be predicted based on its molecular

structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts for 5-Hexynyl Diethylborinate

Protons Multiplicity
Predicted Chemical Shift
(ppm)

HC≡ Triplet ~1.9 - 2.1

≡C-CH₂ Triplet of triplets ~2.1 - 2.3

O-CH₂ Triplet ~3.6 - 3.8

O-CH₂-CH₂ Multiplet ~1.6 - 1.8

CH₂-CH₂-CH₂ Multiplet ~1.5 - 1.7

B-CH₂-CH₃ Quartet ~0.7 - 0.9

B-CH₂-CH₃ Triplet ~0.8 - 1.0

Table 4: Predicted ¹³C NMR Chemical Shifts for 5-Hexynyl Diethylborinate
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Carbon Predicted Chemical Shift (ppm)

C≡CH ~83 - 85

C≡CH ~68 - 70

O-CH₂ ~60 - 65

O-CH₂-CH₂ ~30 - 35

CH₂-CH₂-CH₂ ~24 - 28

≡C-CH₂ ~17 - 20

B-CH₂-CH₃
~10 - 15 (broad due to boron quadrupolar

relaxation)

B-CH₂-CH₃ ~8 - 12

Infrared (IR) Spectroscopy
Table 5: Predicted Characteristic IR Absorptions for 5-Hexynyl Diethylborinate

Functional Group Wavenumber (cm⁻¹) Intensity

≡C-H stretch ~3300 Strong, sharp

C-H stretch (sp³) ~2850 - 3000 Medium to strong

C≡C stretch ~2120 Weak to medium

B-O stretch ~1350 - 1450 Strong

C-O stretch ~1050 - 1150 Strong

Mass Spectrometry (MS)
In a mass spectrum of 5-Hexynyl diethylborinate, the molecular ion peak (M⁺) would be

expected at an m/z value corresponding to its molecular weight (166.07). Common

fragmentation patterns would likely involve the loss of ethyl groups and cleavage of the hexynyl

chain.
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Experimental Protocols
While a specific, detailed protocol for the synthesis of 5-Hexynyl diethylborinate is not

available in peer-reviewed literature, a general and plausible method can be derived from

established procedures for the synthesis of borinic acid esters.

General Synthesis of Borinic Acid Esters
The synthesis of borinic acid esters typically involves the reaction of a dialkylborinic acid or a

suitable precursor with an alcohol. A common precursor is a trialkylborane, which can be

oxidized in the presence of the alcohol.

General Reaction Scheme:

(C₂H₅)₃B + H₂O₂ + HO-(CH₂)₄-C≡CH → (C₂H₅)₂B-O-(CH₂)₄-C≡CH + C₂H₅OH + H₂O

Experimental Workflow:

Triethylborane
5-Hexyn-1-ol

Inert Solvent (e.g., THF)

Reaction Vessel
(Inert Atmosphere, e.g., N₂ or Ar)

Oxidizing Agent
(e.g., H₂O₂ in NaOH(aq))

Slow addition at low temperature Aqueous Workup
(Extraction with organic solvent)

Purification
(Distillation under reduced pressure) 5-Hexynyl diethylborinate

Click to download full resolution via product page

Caption: General workflow for the synthesis of 5-Hexynyl diethylborinate.

Detailed Methodology (Hypothetical Protocol):

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of

5-hexyn-1-ol in an anhydrous, inert solvent such as tetrahydrofuran (THF).

Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of triethylborane in

THF is added dropwise to the stirred solution of the alcohol.

Oxidation: After the addition is complete, an aqueous solution of sodium hydroxide is added,

followed by the slow, dropwise addition of hydrogen peroxide (30% solution), maintaining the
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reaction temperature below 10 °C.

Quenching and Extraction: The reaction mixture is stirred at room temperature for a specified

time and then quenched by the addition of water. The aqueous layer is extracted several

times with an organic solvent such as diethyl ether.

Drying and Concentration: The combined organic extracts are washed with brine, dried over

an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced

pressure.

Purification: The crude product is purified by vacuum distillation to yield pure 5-Hexynyl
diethylborinate.

Note: Triethylborane is pyrophoric and must be handled with extreme care under an inert

atmosphere. The oxidation reaction can be exothermic and requires careful temperature

control.

Signaling Pathways and Logical Relationships
The primary utility of 5-Hexynyl diethylborinate in a research context, particularly in drug

development, lies in its potential as a building block in "click chemistry" reactions. The terminal

alkyne can readily undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a

stable triazole linkage. This allows for the conjugation of the borinic ester moiety to various

molecules of interest, such as biomolecules or fluorescent tags.
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Reactants

Click Chemistry (CuAAC)

5-Hexynyl diethylborinate

Cu(I) Catalyst

Azide-containing Molecule (R-N₃)

Triazole-linked Conjugate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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